2-Methyl-6-(3-piperidinyl)-4-pyrimidinol dihydrochloride biological targets
2-Methyl-6-(3-piperidinyl)-4-pyrimidinol dihydrochloride biological targets
A Senior Application Scientist's Synthesis of a Biased Allosteric Modulator of the Calcium-Sensing Receptor
Introduction
AC-265347, chemically known as 2-Methyl-6-(3-piperidinyl)-4-pyrimidinol dihydrochloride, is a potent and selective small molecule that has garnered significant interest within the scientific community for its unique pharmacological profile.[1][2] Identified by ACADIA Pharmaceuticals, this compound is a positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR) and also exhibits intrinsic agonist activity, classifying it as an "ago-PAM".[1][3][4] Structurally distinct from the first-generation CaSR modulator, cinacalcet, AC-265347 is composed of a benzothiazole scaffold, a stereogenic center with a tertiary alcohol, and a dimethyl-substituted phenyl motif.[1][3] This guide provides a comprehensive overview of the biological targets of AC-265347, its mechanism of action, and its therapeutic potential, tailored for researchers, scientists, and drug development professionals.
Primary Biological Target: The Calcium-Sensing Receptor (CaSR)
The principal biological target of AC-265347 is the Calcium-Sensing Receptor (CaSR), a Class C G protein-coupled receptor (GPCR).[5][6] The CaSR plays a pivotal role in maintaining calcium homeostasis by sensing minute fluctuations in extracellular calcium levels.[6][7] It is widely expressed in tissues such as the parathyroid gland, kidneys, thyroid, and brain.[6] The CaSR's multifaceted role in various physiological processes has made it an attractive therapeutic target for a range of disorders, including hyperparathyroidism.[5][8]
Mechanism of Action: Allosteric Modulation and Biased Agonism
AC-265347 exerts its effects on the CaSR through a sophisticated mechanism of allosteric modulation. Unlike orthosteric agonists that bind to the primary agonist binding site, allosteric modulators bind to a distinct site on the receptor, thereby altering the receptor's response to the endogenous agonist, in this case, extracellular calcium (Ca2+).[5] AC-265347 acts as a positive allosteric modulator, enhancing the sensitivity of the CaSR to Ca2+.[1] This is evidenced by a leftward shift in the concentration-response curve for Ca2+ in the presence of AC-265347.[1]
Furthermore, AC-265347 displays intrinsic agonist activity, meaning it can activate the CaSR even in the absence of the endogenous agonist.[1][3] This dual functionality as both a PAM and an agonist (ago-PAM) distinguishes it from other CaSR modulators.[1]
A particularly compelling aspect of AC-265347's pharmacology is its biased signaling. It preferentially enhances the CaSR-mediated phosphorylation of ERK1/2 over the mobilization of intracellular calcium (Ca2+i).[5] This biased agonism suggests that AC-265347 stabilizes distinct receptor conformations that favor coupling to specific downstream signaling pathways.[5] This property holds significant therapeutic promise, as it may allow for the selective activation of desired signaling cascades while avoiding others that could lead to adverse effects.[7] For instance, in the context of neuroblastoma, AC-265347's biased signaling reduces tumor growth by inducing differentiation without causing the unmanageable hypocalcemia associated with less biased modulators like cinacalcet.[7]
The binding site of AC-265347 is predicted to be within the seven-transmembrane (7TM) domain of the CaSR, though it appears to sit deeper in the 7TM bundle compared to arylalkylamine PAMs like cinacalcet.[5] Notably, AC-265347 lacks an ionizable nitrogen and is not predicted to form a crucial ionic interaction with the E837 residue, a key interaction for many other CaSR modulators.[1][5]
Pharmacological Effects and Therapeutic Potential
The unique ago-PAM and biased signaling profile of AC-265347 translates into a distinct set of pharmacological effects with significant therapeutic potential.
Hyperparathyroidism
In preclinical studies, AC-265347 has demonstrated potent suppression of parathyroid hormone (PTH) release in rodents, a hallmark of CaSR activation.[1][8] This makes it a promising candidate for the treatment of hyperparathyroidism, a condition characterized by excessive PTH secretion.[8] Notably, AC-265347 may offer an improved side-effect profile compared to existing treatments, with a lower propensity to cause hypocalcemia.[7][8]
Neuroblastoma
Recent research has highlighted the potential of AC-265347 in oncology, specifically in the treatment of neuroblastoma, a common childhood cancer.[7] The CaSR has been identified as a tumor suppressor in this context.[7] Activation of the CaSR with AC-265347 has been shown to reduce neuroblastoma tumor growth by inducing cellular differentiation.[7] Crucially, its biased signaling profile allows for this anti-tumor effect without significantly impacting plasma calcium levels, a major dose-limiting toxicity of other calcimimetics.[7] Microarray analysis has indicated that AC-265347 promotes the upregulation of RHO GTPases signaling pathways and cancer testis antigens (CTAs), opening new avenues for combination therapies.[7]
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| Potency (CaSR activation) | 30 nM | Cellular Proliferation Assay | [2] |
| Potency (PI hydrolysis) | 10 nM | Phosphatidylinositol Hydrolysis Assay | [2] |
| Functional Affinity (pKB) | 5.1 | Not Specified | [4] |
Experimental Protocols
Calcium Mobilization Assay
This protocol outlines a typical in vitro experiment to assess the CaSR agonist and PAM activity of a compound like AC-265347.
1. Cell Culture:
- HEK293 cells stably expressing the human CaSR are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
- Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
2. Fluorescent Dye Loading:
- Cells are seeded into black-walled, clear-bottom 96-well plates and grown to confluence.
- The growth medium is removed, and cells are washed with a physiological salt solution (PSS) containing: 125 mM NaCl, 4 mM KCl, 1.25 mM KH2PO4, 1 mM MgSO4, 25 mM HEPES, and 1 mg/mL glucose, pH 7.4.
- Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in PSS for 1 hour at 37°C.
3. Compound Treatment and Data Acquisition:
- After dye loading, cells are washed again with PSS.
- A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR or FlexStation).
- To assess agonist activity, increasing concentrations of AC-265347 are added to the wells in the absence of extracellular Ca2+.
- To assess PAM activity, increasing concentrations of AC-265347 are added in the presence of a fixed, sub-maximal concentration of extracellular Ca2+.
- Changes in intracellular calcium are monitored as changes in fluorescence intensity over time.
4. Data Analysis:
- The increase in fluorescence is calculated relative to the baseline.
- Concentration-response curves are generated, and EC50 values are calculated using non-linear regression analysis.
Visualizations
Signaling Pathway of AC-265347 at the CaSR
Caption: Biased signaling of AC-265347 at the CaSR.
Experimental Workflow for Assessing AC-265347 Activity
Caption: Workflow for characterizing AC-265347.
Conclusion
AC-265347 represents a significant advancement in the field of CaSR modulation. Its unique profile as a biased ago-PAM offers the potential for targeted therapeutic interventions with improved efficacy and safety profiles. The preferential activation of specific downstream signaling pathways, as demonstrated by its effects on ERK1/2 phosphorylation, opens up new possibilities for treating not only disorders of calcium homeostasis but also certain cancers like neuroblastoma. Further research into the structural basis of its biased agonism and continued preclinical and clinical evaluation will be crucial in fully elucidating the therapeutic utility of this promising compound. The exploration of AC-265347 and its analogs continues to be an active area of research, with the potential to deliver next-generation therapeutics for a range of diseases.[8]
References
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Cook, A. E., et al. (2021). Therapeutic Opportunities of Targeting Allosteric Binding Sites on the Calcium-Sensing Receptor. ACS Pharmacology & Translational Science. [Link]
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Jing, Y., et al. (2025). Next-Generation Analogues of AC265347 as Positive Allosteric Modulators of the Calcium-Sensing Receptor: Pharmacological Investigation of Structural Modifications at the Stereogenic Centre. MDPI. [Link]
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Jing, Y., et al. (2021). Development of AC265347-Inspired Calcium-Sensing Receptor Ago-Positive Allosteric Modulators. ChemMedChem. [Link]
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Jing, Y., et al. (2024). Next-Generation Analogues of AC265347 as Positive Allosteric Modulators of the Calcium-Sensing Receptor: Pharmacological Investigation of Structural Modifications at the Stereogenic Centre. Preprints.org. [Link]
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Castañeda, V., et al. (2022). AC-265347 Inhibits Neuroblastoma Tumor Growth by Induction of Differentiation without Causing Hypocalcemia. International Journal of Molecular Sciences. [Link]
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